A Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
A Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Introduction: A Versatile Brominated Imidazole Building Block
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS No: 852180-96-2) is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a brominated imidazole core, a carboxylic acid functional group, and a methyl-substituted nitrogen, provides multiple reactive sites for chemical modification. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules, while the bromine atom offers a reactive handle for functionalization, particularly through metal-catalyzed cross-coupling reactions.[3] The carboxylic acid group enables the formation of amide bonds or esterification, further expanding its synthetic utility in the development of novel pharmaceuticals and agrochemicals.[3]
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed for researchers and drug development professionals, offering not only a summary of key data but also detailed, field-proven methodologies for the experimental determination of these properties. The rationale behind each protocol is explained to ensure a deep understanding of the principles at play, fostering scientific integrity and reproducibility.
Core Physicochemical Properties
The physical characteristics of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence choices regarding reaction solvents, purification strategies, formulation, and ultimately, bioavailability. The key properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid are summarized below.
| Property | Value | Source / Method |
| CAS Number | 852180-96-2 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1][2] |
| Melting Point | Data not experimentally reported. See Protocol 3.1. | - |
| Solubility | Data not experimentally reported. See Protocol 3.2. | - |
| pKa | Data not experimentally reported. See Protocol 3.3. | - |
| LogP (Predicted) | 0.89 | [1] |
| Monoisotopic Mass | 203.95345 Da | [4] |
Experimental Methodologies for Property Determination
The following sections detail robust protocols for determining the essential physical properties of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid. The methodologies are designed to be self-validating, providing researchers with reliable and reproducible results.
Melting Point Determination
Expertise & Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate determination is crucial for quality control of synthesized material. The described protocol utilizes a slow heating rate near the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy.
Experimental Protocol:
-
Sample Preparation: Finely crush a small amount of the solid compound on a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Approximation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to quickly determine a rough range.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximated melting point. Prepare a new sample and heat at a medium rate until the temperature is ~15°C below the expected melting point.
-
Slow Heating Phase: Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.[6]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[6]
-
Validation: Repeat the determination at least twice. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Causality: Solubility is a critical parameter in drug development, directly impacting formulation, dissolution, and bioavailability. For synthetic chemists, it dictates the choice of solvents for reactions and purification. The structure of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is amphoteric. The carboxylic acid moiety (-COOH) is acidic and is expected to be deprotonated and thus solubilized in aqueous base (e.g., NaOH). The imidazole ring contains a basic nitrogen atom that can be protonated in aqueous acid (e.g., HCl), which would also enhance aqueous solubility. The overall molecule has significant organic character, suggesting solubility in polar organic solvents.
Experimental Protocol:
-
Setup: Arrange and label five test tubes.
-
Sample Addition: Add approximately 10 mg of the compound to each test tube.
-
Solvent Addition: Add 1 mL of the following solvents to the respective tubes:
-
Tube 1: Deionized Water
-
Tube 2: 1 M Hydrochloric Acid (HCl)
-
Tube 3: 1 M Sodium Hydroxide (NaOH)
-
Tube 4: Methanol (MeOH)
-
Tube 5: Dimethyl Sulfoxide (DMSO)
-
-
Mixing: Vigorously agitate each tube for 30-60 seconds.
-
Observation: Observe and record whether the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if >10 mg dissolves in 1 mL of solvent.
-
Interpretation:
-
Solubility in NaOH but not water indicates an acidic compound.[7]
-
Solubility in HCl but not water indicates a basic compound.
-
Solubility in water suggests a polar, low molecular weight compound.
-
Solubility in organic solvents like MeOH or DMSO indicates suitability for use in organic reactions.
-
Caption: Decision tree for interpreting solubility test results.
Acidity Constant (pKa) Determination
Expertise & Causality: The pKa value is a quantitative measure of a compound's acidity or basicity. It is essential for understanding a molecule's ionization state at a given pH, which profoundly affects its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.[8] 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid possesses two ionizable groups: the carboxylic acid (acidic) and the imidazole ring (the sp² nitrogen is basic). Therefore, it will have at least two pKa values. Potentiometric titration is a reliable method to determine these values by monitoring the pH change of a solution upon the addition of a titrant. The midpoint of the buffer regions on the titration curve corresponds to the pKa values.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable solvent system (e.g., 20-50 mL of a 1:1 methanol/water mixture to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10) and place the electrode in the sample solution.
-
Titration: Begin stirring the solution. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) from a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show buffer regions. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when half of the acidic or basic group has been neutralized). The first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.
Spectroscopic Characterization
Expertise & Causality: Spectroscopic analysis provides unambiguous confirmation of a molecule's structure and identity. Each technique offers complementary information.
-
Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern. For this compound, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing definitive evidence for the presence of a single bromine atom.[10] Predicted collision cross-section data can further aid in structural confirmation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expect to see a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the lone proton on the imidazole ring (C4-H, ~7.5-8.0 ppm), and a very broad signal for the carboxylic acid proton (>10 ppm), which may not be observed in some solvents due to exchange.
-
¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms in the molecule (N-methyl, C2, C4, C5, and the carboxyl carbon).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
-
Carboxylic Acid: A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.
-
Imidazole Ring: C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-Br Bond: A stretch typically appearing in the fingerprint region below 600 cm⁻¹.
-
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